2,6-Dibromo-4-fluorobenzylamine
Overview
Description
2,6-Dibromo-4-fluorobenzylamine is an organic compound with the molecular formula C7H5Br2FN It is a derivative of benzylamine, where two bromine atoms and one fluorine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluorobenzylamine typically involves the bromination of 4-fluorobenzylamine. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. For instance, the use of bromide-bromate salts in an aqueous acidic medium has been developed as a green and solvent-free method for the bromination of aromatic compounds . This method is advantageous due to its environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), and other brominating agents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Dibromo-4-fluorobenzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various organic reactions.
Biology: The compound can be used in the study of biological systems and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-fluoroaniline: Similar in structure but with an amino group instead of a benzylamine group.
4-Bromo-2,6-difluorobenzylamine: Contains two fluorine atoms and one bromine atom.
2,6-Dibromo-4-chlorobenzylamine: Contains a chlorine atom instead of a fluorine atom
Uniqueness
2,6-Dibromo-4-fluorobenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in research settings.
Properties
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDSZVXAEUNSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CN)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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